molecular formula C10H9NO6 B1418583 ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate CAS No. 1156940-88-3

ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B1418583
CAS No.: 1156940-88-3
M. Wt: 239.18 g/mol
InChI Key: FHJSVGYPVQYJIV-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C10H9NO6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The nitro group at the 7th position and the ethyl ester at the 5th position of the benzodioxole ring contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate typically involves the nitration of 1,3-benzodioxole followed by esterification. One common method includes the nitration of 1,3-benzodioxole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1,3-benzodioxole is then subjected to esterification with ethanol and a suitable catalyst, such as sulfuric acid, to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes .

Comparison with Similar Compounds

Ethyl 7-nitro-2H

Properties

IUPAC Name

ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJSVGYPVQYJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

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